molecular formula C13H17NO3S B6178425 methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate CAS No. 2428543-38-6

methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate

Cat. No.: B6178425
CAS No.: 2428543-38-6
M. Wt: 267.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a cyclopentanecarboxamide . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Lacks the amide and cyclopentane groups, making it less complex and potentially less versatile in applications.

    Methyl 3-methylthiophene-2-carboxylate: Similar structure but lacks the cyclopentaneamido group, which may affect its reactivity and biological activity.

    Cyclopentaneamido-thiophene derivatives: Share the amide and thiophene functionalities but differ in the substitution pattern, which can influence their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

CAS No.

2428543-38-6

Molecular Formula

C13H17NO3S

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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